Boc-beta-N-methylamino-L-Ala

Description

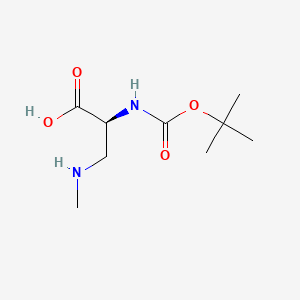

Structure

3D Structure

Properties

IUPAC Name |

(2S)-3-(methylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O4/c1-9(2,3)15-8(14)11-6(5-10-4)7(12)13/h6,10H,5H2,1-4H3,(H,11,14)(H,12,13)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPDRVOVGOYLKQX-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CNC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CNC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Boc Beta N Methylamino L Ala and Precursors

Strategies for Asymmetric Synthesis of β-N-Methylamino-L-Alanine Backbone

Achieving the correct stereochemistry is paramount in the synthesis of amino acids. For the β-N-methylamino-L-alanine backbone, two prominent strategies are the use of Mannich reaction-based approaches and Hofmann degradation pathways.

Mannich Reaction-Based Approaches

The Mannich reaction is a three-component condensation reaction that forms a β-amino carbonyl compound, which serves as a key intermediate in the synthesis of β-amino acids. numberanalytics.comnumberanalytics.com This approach is valuable for its ability to create carbon-carbon and carbon-nitrogen bonds in a single step. numberanalytics.com

A notable application of the Mannich reaction in this context involves the condensation of diethyl 2-acetamidomalonate, N-methylbenzylamine, and a formaldehyde (B43269) aqueous solution. google.com This reaction constructs the fundamental skeleton of the target compound by introducing the N-methyl group at the beta-amino position. google.com The initial product of this reaction is diethyl 2-acetamido-2-[benzyl(methylamino)methyl]malonate, referred to as intermediate 1. This intermediate then undergoes further transformations, including hydrolysis, decarboxylation, and debenzylation, to yield the desired β-N-methylamino-L-alanine backbone. google.com

| Reactants | Intermediate |

| Diethyl 2-acetamidomalonate, N-methylbenzylamine, Formaldehyde | Diethyl 2-acetamido-2-[benzyl(methylamino)methyl]malonate |

The efficiency of the Mannich reaction can be fine-tuned by adjusting various parameters. For the condensation of diethyl 2-acetamidomalonate and N-methylbenzylamine, the molar ratio of the reactants is a key factor, with a ratio of 1:1 to 1:1.1 of diethyl 2-acetamidomalonate to N-methylbenzylamine being optimal. google.com The concentration of the formaldehyde solution is typically 37%, used in a 1.3 equivalent amount. google.com The reaction is generally stirred at room temperature for a duration of 4 to 10 hours, with 4 hours being the preferred time for optimal results. google.com Subsequent steps in the synthesis, such as hydrolysis and decarboxylation, are also optimized. For instance, the hydrolysis step can be carried out for 10-20 hours, followed by acidification to a pH of 4. google.com The debenzylation step often utilizes a palladium on carbon (Pd/C) catalyst, with a palladium percentage of 5-10%, and is conducted at a temperature of 20-80 °C and a pressure of 0.1-4 MPa for 5-6 hours. google.com A hybrid method combining the Mannich reaction with enzymatic resolution has been reported to achieve a high yield of 65% and an enantiomeric excess (ee) of over 99%.

| Parameter | Optimal Condition |

| Molar Ratio (diethyl 2-acetamidomalonate:N-methylbenzylamine) | 1:1 - 1:1.1 |

| Formaldehyde Concentration | 37% (1.3 eq) |

| Reaction Time (Mannich) | 4-10 hours (4 hours preferred) |

| Hydrolysis Time | 10-20 hours |

| Debenzylation Catalyst | 5-10% Pd/C |

| Debenzylation Temperature | 20-80 °C |

| Debenzylation Pressure | 0.1-4 MPa |

| Debenzylation Time | 5-6 hours |

Enantioselective Synthetic Routes

The use of chiral auxiliaries is a well-established strategy for asymmetric synthesis. sciforum.netnih.gov In the context of amino acid synthesis, a chiral auxiliary is temporarily incorporated into the molecule to direct the stereochemical outcome of a subsequent reaction. For the synthesis of N-methylated amino acids, pseudoephedrine has been employed as a chiral auxiliary. acs.org For instance, the asymmetric alkylation of pseudoephedrine glycinamide (B1583983) can produce a variety of α-amino acids with high diastereoselectivity. acs.org This approach can be adapted for the synthesis of N-methyl-α-amino acids by using pseudoephedrine sarcosinamide. acs.org

Another approach involves the use of chiral cyclic 1,2-diols as auxiliaries to synthesize optically active α-ethylated α,α-disubstituted amino acids. jst.go.jp While not directly applied to Boc-beta-N-methylamino-L-Ala in the reviewed literature, these principles of using chiral auxiliaries to control stereochemistry are fundamental and adaptable. The general strategy involves attaching the chiral auxiliary, performing the key bond-forming reaction (e.g., alkylation), and then removing the auxiliary to yield the enantiomerically enriched product.

Enzymatic resolution offers a powerful and highly selective method for separating enantiomers. ethz.ch This technique leverages the stereospecificity of enzymes to catalyze a reaction on only one enantiomer of a racemic mixture, allowing for the separation of the reacted and unreacted forms.

Lipases are a common class of enzymes used for the kinetic resolution of amino acid esters. mdpi.comresearchgate.net For example, Candida antarctica lipase (B570770) B (CALB) has been successfully used in the enantioselective hydrolysis of N-protected β³-amino methyl esters. researchgate.net The enzyme selectively hydrolyzes one enantiomer, leaving the other as the unreacted ester, which can then be separated. researchgate.net Similarly, lipase PSIM from Burkholderia cepacia has been used for the efficient hydrolysis of racemic β-amino carboxylic ester hydrochloride salts to produce enantiopure β-amino acids. mdpi.com

β-Aminopeptidases also demonstrate high L-enantioselectivity in the resolution of racemic β³-amino acid amides, yielding the L-β³-amino acids in high enantiomeric excess. ethz.ch Another relevant enzyme is L-amino acid oxidase (L-AAO), which has been shown to react with β-N-methylamino-L-alanine (BMAA). nih.gov This reaction converts BMAA to the corresponding α-imino acid, which then hydrolyzes to β-N-methylaminopyruvate. nih.gov Such enzymatic transformations can be exploited for the separation and purification of the desired L-isomer.

Purification of the final product and intermediates is often achieved through chromatographic techniques. High-performance liquid chromatography (HPLC), particularly with chiral stationary phases, is a common method for analyzing and separating enantiomers. mdpi.comresearchgate.net Derivatization with reagents like (+)-1-(9-fluorenyl)-ethyl chloroformate (FLEC) can facilitate the separation of D- and L-isomers of BMAA by LC-MS/MS. nih.gov

Incorporation of the tert-Butoxycarbonyl (Boc) Protecting Group

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines in peptide synthesis due to its stability under various conditions and its facile removal under acidic conditions. masterorganicchemistry.comorganic-chemistry.org

Selectivity of Boc-Protection for Amine Functionalities

The Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. organic-chemistry.orgscielo.org.mx This reaction is generally highly selective for amine functionalities over other nucleophilic groups present in amino acids, such as hydroxyl or carboxyl groups. The protection of amino acids is often carried out under aqueous or anhydrous conditions. organic-chemistry.org The choice of solvent and base can be optimized to ensure high yields and selectivity. For instance, the N-tert-butoxycarbonylation of amines can be efficiently catalyzed by ionic liquids or iodine under solvent-free conditions. organic-chemistry.org

In the case of β-N-methylamino-L-alanine, which contains both a primary and a secondary amine, selective protection can be a challenge. However, the N-methylation of a Boc-protected amino acid is a common strategy. nih.govcdnsciencepub.com For example, Boc-protected valine can be selectively N-methylated using methyl iodide and sodium hydride. nih.gov A patent describes a multi-step synthesis of L-BMAA hydrochloride that involves the protection of an amino group with a carbobenzoxy (Cbz) group, followed by methylation and subsequent deprotection. google.com

Deprotection Strategies and Conditions for Subsequent Synthesis

The removal of the Boc group is a critical step in peptide synthesis to allow for chain elongation. scielo.org.mx This is typically achieved under acidic conditions. masterorganicchemistry.com

Common Deprotection Reagents and Conditions:

| Reagent | Conditions | Notes |

|---|---|---|

| Trifluoroacetic acid (TFA) | Neat or in a solvent like dichloromethane (B109758) (CH₂Cl₂) | A very common and clean method. masterorganicchemistry.comscielo.org.mxsemanticscholar.org |

| Hydrochloric acid (HCl) | In a solvent like ethyl acetate (B1210297) (EtOAc) or dioxane | Another standard acidic condition. semanticscholar.org |

| p-Toluenesulfonic acid (p-TsOH) | In toluene, often with microwave irradiation | Allows for very rapid deprotection. researchgate.net |

| Methanesulfonic acid (MsOH) | In a mixture of tert-butyl acetate and dichloromethane | Can be used for selective deprotection in the presence of other acid-sensitive groups. nih.gov |

This table summarizes common reagents and conditions for the deprotection of the Boc group.

The choice of deprotection conditions can be crucial to avoid side reactions or the cleavage of other protecting groups. For example, using methanesulfonic acid in a specific solvent system allowed for the selective removal of the N-Boc group in the presence of a tert-butyl ester. nih.gov This orthogonality is a key principle in complex organic synthesis. Following deprotection, the resulting free amine is ready for coupling with the next amino acid in the sequence. scielo.org.mx

Advanced Synthetic Challenges and Innovations

Another challenge is the potential for racemization during synthesis. acs.org Careful selection of coupling reagents and reaction conditions is necessary to maintain the stereochemical integrity of the chiral centers. Reagents like HATU have been shown to be more effective than DCC for coupling N-methyl amino acids, with no significant epimerization observed. scielo.org.mx

Furthermore, the synthesis of unnatural amino acids through C-H bond functionalization represents a cutting-edge approach. nih.gov This methodology allows for the direct modification of amino acid backbones, potentially offering more convergent and efficient synthetic routes to complex derivatives. nih.gov

Addressing Low Yield and Chiral Control Issues in Existing Methods

One of the primary challenges in synthesizing the L-enantiomer of BMAA is establishing the correct chirality. google.com Existing methods have been reported with total recoveries as low as 28%, often requiring difficult purification steps like column chromatography which can further reduce the yield and complicate scaling up production. google.com The instability of certain intermediates, such as lactones, has also contributed to low yields and the formation of hard-to-remove byproducts. google.com

To address these limitations, newer methods have been devised. One innovative approach focuses on resolving a racemic mixture at a key step to ensure the final product has the desired L-configuration. A notable method involves the synthesis of a racemic intermediate which is then subjected to enzymatic resolution. google.com

This process can be summarized as follows:

Mannich Reaction: Diethyl acetamidomalonate, N-methylbenzylamine, and a formaldehyde solution react to form an initial intermediate. google.com

Hydrolysis and Decarboxylation: The intermediate is treated with a base to yield a racemic amino acid precursor. google.com

Debenzylation and Boc Protection: The benzyl (B1604629) group is removed via palladium-carbon catalytic hydrogenation, and the resulting amine is protected with a Boc (di-tert-butyl dicarbonate) group, yielding N-Boc-β-N-methylamino-DL-alanine. google.com

Enzymatic Resolution: The crucial step for chiral control involves the use of L-acetyltransferase. This enzyme selectively acts on the L-isomer of the racemic mixture. Subsequent Boc-protection yields the desired this compound (Intermediate 4 in the patented process). google.com

This chemoenzymatic strategy effectively overcomes the chiral control issue by separating the enantiomers, thereby ensuring the production of the optically pure L-isomer. google.com

Development of Scalable and Efficient Synthetic Protocols

The increasing demand for β-N-methylamino-L-alanine has driven the development of synthetic protocols that are not only efficient but also scalable for industrial production. google.com An effective scalable synthesis must provide good yields, use readily available starting materials, and avoid complex purification procedures where possible.

One such scalable method starts from L-carbobenzoxy asparagine and proceeds through a multi-step sequence to produce L-BMAA hydrochloride with a reported total recovery of over 50%, a significant improvement on older routes. google.com The protocol is designed for pilot-scale amplification and production. google.com

Table 1: Scalable Synthesis of L-BMAA Hydrochloride

This interactive table outlines a synthetic protocol for L-BMAA hydrochloride, as described in patent CN102234240B. google.com

| Step | Reaction | Key Reagents | Product | Yield |

| 1 | Hofmann Degradation | L-carbobenzoxy asparagine, Iodobenzene diacetate | 2,3-diaminopropionic acid derivative | - |

| 2 | Reductive Amination | Benzaldehyde | Benzyl-protected compound | - |

| 3 | Reductive Methylation | Formaldehyde water solution | Methyl-substituted derivative | - |

| 4 | Catalytic Hydrogenation | Palladium on carbon (catalyst) | Free amino acid (L-BMAA) | - |

| 5 | Acidification | Hydrochloric acid | L-BMAA hydrochloride | 94-95% |

| - | Overall | - | Final Product | ~51-56% |

Another efficient protocol addresses scalability by achieving a high yield in its initial step without requiring chromatography. google.com This method, which ultimately produces this compound as a key intermediate, is outlined below.

Table 2: Efficient Synthesis Leading to this compound

This interactive table details a synthetic route designed for efficiency and chiral purity, based on patent CN109369442B. google.com

| Step | Reaction | Key Precursors/Reagents | Product | Notes |

| 1 | Mannich Reaction | Diethyl acetamidomalonate, N-methylbenzylamine, Formaldehyde | Intermediate 1 | Proceeds with high yield. google.com |

| 2 | Hydrolysis & Decarboxylation | Alkali (e.g., NaOH) | Intermediate 2 | - |

| 3 | Debenzylation & Boc Protection | Palladium on carbon, Boc anhydride | Intermediate 3 (N-Boc-β-N-methylamino-DL-alanine) | - |

| 4 | Enzymatic Resolution & Protection | L-acetyltransferase, Boc anhydride | Intermediate 4 (this compound) | Key step for chiral control. google.com |

These developed protocols demonstrate significant progress in the synthesis of this compound and its parent compound. By implementing strategies like enzymatic resolution and optimizing reaction conditions for scalability, these methods provide reliable pathways to obtaining this important unnatural amino acid for further research and application. google.comgoogle.com

Stereochemical Investigations and Conformational Analysis

Chiral Purity and Enantiomeric Control in Synthesiswisc.edunih.govnsf.gov

The synthesis of Boc-beta-N-methylamino-L-Ala with high chiral purity is paramount for its application in stereospecific synthesis and biological studies. The presence of even small amounts of the undesired enantiomer can lead to significant differences in biological activity and pharmacological properties.

A variety of analytical techniques are employed to determine the enantiomeric excess (e.e.) of chiral compounds like this compound. These methods are crucial for quality control and for understanding the stereoselectivity of synthetic reactions.

Chiral Chromatography: High-performance liquid chromatography (HPLC) and gas chromatography (GC) using chiral stationary phases (CSPs) are the most common methods for separating and quantifying enantiomers. nih.govmdpi.com These techniques can achieve high resolution, allowing for the accurate determination of the enantiomeric ratio. nih.gov For instance, comprehensive two-dimensional gas chromatography (GC×GC) has been shown to be highly effective for the resolution and quantification of amino acid enantiomers, including N-alkylated amino acids. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs) can be used in conjunction with NMR spectroscopy, particularly ³¹P-NMR, to differentiate between enantiomers. bohrium.com The formation of diastereomeric complexes results in distinct chemical shifts for each enantiomer, allowing for their quantification. bohrium.com

Mass Spectrometry (MS): Mass spectrometry-based methods, often coupled with a chiral separation technique like HPLC or CE, provide high sensitivity and structural information. ucdavis.eduresearchgate.net Ion/molecule reactions in the gas phase can also be used to differentiate between enantiomers. ucdavis.eduresearchgate.net

Table 1: Comparison of Analytical Techniques for Enantiomeric Excess Determination

| Technique | Principle | Advantages | Disadvantages |

| Chiral HPLC/GC | Differential interaction of enantiomers with a chiral stationary phase. | High resolution, widely applicable, accurate quantification. nih.govmdpi.com | Can be time-consuming, may require derivatization. nih.gov |

| Chiral NMR | Formation of diastereomers with distinct NMR signals. | Rapid analysis, can be used for in-situ reaction monitoring. bohrium.com | May require specialized chiral agents, lower sensitivity than chromatography. |

| Chiral MS | Separation based on mass-to-charge ratio, often coupled with chiral chromatography. | High sensitivity, provides structural information. ucdavis.eduresearchgate.net | Indirect method, often requires a separation step. |

The choice of synthetic route is critical in controlling the stereochemistry of the final product. For N-methylated amino acids, including this compound, several strategies are employed to maintain or establish the desired chirality.

One common approach is the N-methylation of a pre-existing chiral precursor, such as L-alanine. The use of reagents like sodium hydride and methyl iodide can achieve N-methylation, but reaction conditions must be carefully controlled to prevent racemization or other side reactions. researchgate.netcdnsciencepub.com For example, the methylation of O-benzylserine derivatives requires low temperatures to suppress β-elimination. researchgate.netcdnsciencepub.com

Asymmetric synthesis methods that create the chiral center during the reaction sequence are also employed. These often involve the use of chiral auxiliaries or catalysts to direct the stereochemical outcome. monash.edu For instance, the alkylation of N-protected glycine (B1666218) derivatives in the presence of a chiral catalyst can lead to the formation of enantioenriched α-amino acids. organic-chemistry.org The choice of protecting groups, such as Boc, can also influence the stereoselectivity of subsequent reactions. nsf.gov

Conformational Preferences of this compound

The three-dimensional structure of this compound is not static but exists as an ensemble of conformations. The conformational preferences are largely influenced by the bulky Boc protecting group and the β-methylamino moiety.

The tert-butyloxycarbonyl (Boc) protecting group is widely used in peptide synthesis due to its stability under various conditions and its ease of removal. organic-chemistry.org However, its steric bulk significantly influences the conformational freedom of the amino acid backbone. nih.gov The Boc group restricts the rotation around the N-Cα bond (φ torsion angle) and can also affect the Cα-C' bond (ψ torsion angle). nsf.govacs.org Studies on Boc-protected amino acids have shown that the urethane (B1682113) moiety of the Boc group can participate in intramolecular hydrogen bonding, further stabilizing specific conformations. acs.org The trans arrangement of the Boc-NH- moiety is commonly observed in crystal structures of N-terminal Boc-protected peptides. acs.org

Molecular Modeling and Computational Studies of Conformational Spacenih.gov

Molecular modeling and computational methods are invaluable tools for exploring the conformational landscape of molecules like this compound. acs.org These studies provide insights into the relative energies of different conformations and the barriers to their interconversion.

Computational studies on N-protected amino acids have been used to understand their binding affinities and conformational preferences. nih.govacs.org For instance, computer-aided molecular modeling has been used to correlate experimental and calculated binding affinities of Boc-L-alanine esters. nih.gov By calculating the potential energy surface as a function of the key torsion angles (φ, ψ, and ω), researchers can identify the low-energy conformations that are most likely to be populated in solution. acs.org These computational approaches, often combined with experimental data from NMR or X-ray crystallography, provide a detailed picture of the conformational space accessible to this compound. acs.orgrsc.org

Table 2: Key Torsion Angles in this compound

| Torsion Angle | Atoms Defining the Angle | Description | Influencing Factors |

| φ (phi) | C'-N-Cα-C' | Rotation around the N-Cα bond. | Steric hindrance from the Boc group and the methylamino moiety. |

| ψ (psi) | N-Cα-C'-N | Rotation around the Cα-C' bond. | Steric interactions between the side chain and the backbone atoms. |

| ω (omega) | Cα-C'-N-Cα | Rotation around the peptide bond. | N-methylation can lower the energy barrier for cis-trans isomerization. nih.gov |

| θ (theta) | N-Cβ-Cα-C' | Rotation around the Cβ-Cα bond in β-amino acids. | The substitution pattern on the β-carbon. researchgate.net |

Ab Initio and DFT Calculations for Dihedral Angles and Energy Minima

Ab initio and Density Functional Theory (DFT) calculations are powerful computational methods used to investigate the conformational landscape of molecules. These techniques solve the electronic structure of the molecule to determine its energy and properties, providing insights into the preferred geometries and the energy barriers between different conformations. researchgate.netmdpi.com

For a molecule like this compound, calculations would systematically explore the potential energy surface by rotating key dihedral angles, primarily the phi (φ, C'-N-Cα-C'), psi (ψ, N-Cα-C'-N), and omega (ω, Cα-C'-N-Cα) angles. The N-methylation introduces a significant steric clash that strongly disfavors the cis conformation of the peptide bond (ω ≈ 0°), leading to a pronounced preference for the trans geometry (ω ≈ 180°). nih.gov

DFT methods, such as B3LYP with a basis set like 6-31G(d), are commonly employed to optimize the geometry of various starting conformations to locate energy minima. mdpi.com From these calculations, a set of low-energy, stable conformations can be identified. The results typically include the relative energies of these conformers and the precise values of their backbone and side-chain dihedral angles. mdpi.com

Table 1: Hypothetical Energy Minima and Dihedral Angles for this compound from DFT Calculations This table is illustrative, representing typical data obtained from such calculations, as specific experimental data for this exact molecule is not publicly available.

| Conformer | Relative Energy (kcal/mol) | φ Angle (°) | ψ Angle (°) | ω Angle (°) |

| 1 (Global Minimum) | 0.00 | -125.4 | 130.2 | 179.5 |

| 2 | 1.25 | -75.8 | 105.6 | -178.9 |

| 3 | 2.10 | 68.3 | 95.1 | 179.1 |

Molecular Dynamics Simulations for Dynamic Conformational Behavior

While ab initio and DFT calculations identify static, low-energy structures, Molecular Dynamics (MD) simulations provide a view of the molecule's dynamic behavior in a simulated environment, typically in a solvent like water. acs.orgmdpi.com MD simulations solve Newton's equations of motion for the atoms in the system, revealing how the molecule moves, flexes, and changes its conformation over time. mdpi.com

An MD simulation of this compound would begin with one of the low-energy structures obtained from DFT calculations. The system is then solvated in a box of water molecules and simulated for a duration ranging from nanoseconds to microseconds. mdpi.com The GROMOS or AMBER force fields are often used to define the interactions between atoms. acs.org

Analysis of the MD trajectory provides information on the stability of different conformations, the flexibility of the molecular backbone, and the time scales of conformational transitions. mdpi.com Key analyses include the Root Mean Square Deviation (RMSD) to assess structural stability and the distribution of dihedral angles over the simulation time to understand the accessible conformational space. mdpi.com For β-N-methylamino-L-alanine (BMAA), the un-protected parent compound, studies have shown that multiple forms can coexist and undergo chemical exchange in solution, highlighting the complex dynamics that MD simulations can help unravel. nih.gov

Table 2: Typical Parameters for a Molecular Dynamics Simulation This table outlines a representative setup for an MD simulation of a small molecule like this compound.

| Parameter | Value/Description |

| Force Field | GROMOS 54A7 or AMBER |

| Water Model | Simple Point Charge (SPC) |

| Simulation Box | Cubic, with periodic boundary conditions |

| Temperature | 298 K (25 °C) |

| Pressure | 1 bar |

| Simulation Time | 100 ns - 1 µs |

| Integration Timestep | 2 fs |

Solid-State Conformational Analysis via X-ray Diffraction

X-ray diffraction analysis of a single crystal provides the most definitive and precise information about the conformation of a molecule in the solid state. uzh.ch This technique yields a three-dimensional map of electron density from which atomic positions, bond lengths, bond angles, and dihedral angles can be determined with high accuracy. nih.gov

For this compound, obtaining a suitable single crystal would be the first and often most challenging step. If successful, the X-ray structure would unequivocally establish the molecule's conformation in the crystal lattice. Based on studies of other N-methylated amino acids and peptides, it is expected that the amide bond would be exclusively in the trans conformation. nih.gov The analysis would also reveal the specific values of the φ and ψ dihedral angles, which define the backbone fold. uzh.ch

Furthermore, the crystal structure elucidates the intermolecular interactions, such as hydrogen bonds, that stabilize the crystal packing. nih.gov For instance, the N-H group of one molecule might form a hydrogen bond with the carbonyl oxygen of a neighboring molecule, leading to the formation of chains or sheets within the crystal. nih.gov This information is crucial for understanding how the molecule self-assembles in the solid state.

Table 3: Illustrative Data from a Single-Crystal X-ray Diffraction Analysis This table presents the kind of data that would be obtained from a successful X-ray crystallographic study. The values are hypothetical.

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | a = 8.5 Å, b = 12.1 Å, c = 15.3 Å |

| ω Angle (Cα-C'-N-Cα) | 179.8° |

| Key Intermolecular Bond | N-H···O=C Hydrogen Bond |

| H-Bond Distance | 2.1 Å |

Applications in Peptide and Peptidomimetic Design and Synthesis

Integration as a Non-Proteinogenic Amino Acid Building Block

The incorporation of Boc-beta-N-methylamino-L-Ala into a peptide chain requires specialized methods due to the steric hindrance and altered reactivity caused by the N-methyl group. This secondary amine is a weaker nucleophile and can slow the rate of peptide bond formation compared to a primary amine.

This compound is compatible with the Boc/Bzl protection scheme in Solid-Phase Peptide Synthesis (SPPS). sigmaaldrich.compeptide.com This strategy utilizes the acid-labile Boc group for temporary protection of the alpha-amino group and typically more stable, benzyl-based protecting groups for amino acid side chains. peptide.compeptide.com The Boc group is removed using a moderate acid like trifluoroacetic acid (TFA), while final cleavage from the resin and removal of side-chain protecting groups requires a strong acid such as hydrogen fluoride (B91410) (HF). peptide.comnih.gov

The primary challenge when incorporating N-methylated amino acids like this compound is the difficulty in the acylation step. peptide.com The steric bulk of the N-methyl group hinders the approach of the activated carboxyl group of the incoming amino acid, leading to slower coupling reactions and potentially incomplete couplings. researchgate.net To overcome this, highly reactive coupling reagents are necessary. peptide.comresearchgate.net Furthermore, the conditions required for coupling N-methylated residues can increase the risk of racemization at the activated C-terminal residue. mdpi.comresearchgate.net

Several coupling reagents have been developed to address these "difficult couplings". researchgate.net Aminium/uronium salts such as HBTU and HATU, and phosphonium (B103445) salts like BOP, are often employed due to their high reactivity. peptide.commdpi.com The use of these reagents, often in combination with a non-nucleophilic base like N,N-diisopropylethylamine (DIEA), facilitates the formation of the sterically hindered peptide bond. peptide.commdpi.com

| Reagent Class | Example Reagent | Notes |

|---|---|---|

| Aminium/Uronium Salts | HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | Commonly used for difficult couplings, including N-methylated amino acids. peptide.com |

| Aminium/Uronium Salts | HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | Highly efficient for sterically hindered couplings and can reduce racemization compared to other reagents. peptide.commdpi.com |

| Phosphonium Salts | BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate) | An effective reagent for promoting slow coupling reactions. peptide.com |

In solution-phase synthesis, this compound presents similar challenges as in SPPS, namely slow coupling rates and a propensity for racemization. researchgate.net The choice of coupling method is critical to achieving high yields and maintaining stereochemical integrity. researchgate.net Studies on model peptides containing N-methylated residues have shown that coupling methods such as the use of N,N'-dicyclohexylcarbodiimide (DCC) in the presence of N-hydroxysuccinimide (HONSu) can yield stereochemically pure products. researchgate.net

Certain reagents have demonstrated particular efficacy for coupling N-methylamino acids in solution. For instance, bis(2-oxo-3-oxazolidinyl)phosphinic chloride (BOP-Cl) has been reported to give excellent results for these challenging couplings. uniurb.it The reaction conditions, including solvent polarity and the presence of salts, can significantly influence the extent of racemization. researchgate.net Polar solvents tend to promote racemization during the coupling of N-methylated residues. researchgate.net Another potential side reaction is the formation of piperazine-diones, which can occur with dipeptide esters containing a C-terminal N-methylamino acid. researchgate.net

Influence on Peptide Secondary Structure Formation

The incorporation of an N-methylated beta-amino acid profoundly influences the conformational preferences of a peptide backbone. This is due to two main structural features: the N-methylation, which restricts rotation around the C-N amide bond, and the beta-amino acid scaffold, which adds an extra carbon to the peptide backbone. explorationpub.comnih.gov

N-methylation of a peptide bond introduces a significant steric barrier to the trans conformation, which is overwhelmingly favored in standard peptides. This alteration in the rotational energy barrier can favor the cis amide bond conformation, which is a key feature of various turn structures, including β-turns and γ-turns. While standard peptides rarely adopt cis-amides (except at Xaa-Pro bonds), N-methylated residues make this conformation more accessible, thereby acting as potent turn-inducers. acs.org Azapeptides, which substitute the α-carbon with nitrogen, are also known to have a high propensity for adopting β-turn conformations, illustrating how modifications to the peptide backbone can enforce specific secondary structures. researchgate.net The extended backbone of the beta-alanine (B559535) component allows for the formation of different, larger ring structures stabilized by hydrogen bonds compared to alpha-amino acids, potentially leading to novel turn geometries. nih.gov

The same steric and electronic effects that promote turns can also disrupt canonical secondary structures like α-helices and β-sheets. The N-methyl group can act as a "helix breaker" by introducing a conformational constraint that is incompatible with the dihedral angles required for a standard α-helix. However, this disruption can be used strategically to initiate or terminate a helical segment at a specific point.

Design of Constrained Peptide Analogues and Scaffolds

A major application of this compound is in the design of conformationally constrained peptide analogues. explorationpub.comacs.org Many bioactive peptides are flexible in solution and adopt a specific conformation only upon binding to their biological target. Constraining the peptide into this bioactive conformation can significantly enhance its affinity and specificity. acs.org

The introduction of an N-methyl group is a powerful tool for achieving this conformational restriction. acs.org By reducing the number of available low-energy conformations, N-methylation decreases the entropic penalty of binding. acs.org This can lead to a substantial improvement in binding affinity. A second critical benefit of N-methylation is the enhancement of metabolic stability. The steric shield provided by the methyl group can prevent recognition and cleavage by proteolytic enzymes, which are a primary cause of the rapid degradation of natural peptides in vivo. explorationpub.comacs.org This increased resistance to proteolysis can dramatically extend the half-life of a peptide therapeutic. explorationpub.com The beta-amino acid backbone further contributes to proteolytic resistance, as peptidases are typically specific for alpha-peptide bonds. nih.gov

| Property | Effect of N-Methylation | Rationale |

|---|---|---|

| Conformational Flexibility | Decreased | Steric hindrance restricts rotation around the peptide bond, favoring specific dihedral angles. acs.org |

| Binding Affinity | Potentially Increased | Pre-organization of the peptide into its bioactive conformation reduces the entropic cost of binding. acs.org |

| Metabolic Stability | Increased | The N-methyl group provides a steric block that hinders access by proteolytic enzymes. explorationpub.comacs.org |

| Secondary Structure | Induces Turns / Modulates Helices | Promotes cis-amide bonds characteristic of turns and disrupts the regular hydrogen bonding patterns of helices and sheets. acs.orgmdpi.com |

N-Alkylation in Peptide Design and Conformational Control

N-alkylation, and specifically N-methylation, is a key modification in peptide chemistry for modulating pharmacokinetic and pharmacodynamic properties. monash.eduexplorationpub.com The introduction of an N-methyl group via synthons like this compound has profound effects on the local and global properties of a peptide.

A direct consequence of introducing an N-alkyl group is the steric hindrance it imposes on bond rotation, not only along the peptide backbone but also for the amide bond itself. This leads to a phenomenon known as hindered rotamer interconversion. csic.esacs.org The energy barrier for rotation around the C-N amide bond increases, slowing the interconversion between the cis and trans isomers.

This effect is often observable in Nuclear Magnetic Resonance (NMR) spectroscopy. While standard peptides typically show sharp, well-defined signals, peptides containing N-methylated residues often exhibit broad bands in their NMR spectra at room temperature. csic.esacs.org This broadening is due to the presence of multiple rotamers that are interconverting on a timescale similar to the NMR experiment. To obtain sharp signals, the sample often needs to be heated to accelerate the interconversion rate. acs.org

| Property | Effect of N-Methylation | Observation |

| Rotamer Equilibrium | Hindrance of interconversion between rotamers. acs.org | Broad signals in NMR spectra at ambient temperatures. csic.es |

| NMR Analysis | Requires elevated temperatures to achieve signal coalescence. acs.org | Sharp, resolved peaks are often only visible at higher temperatures (e.g., 70-100 °C). acs.org |

This table summarizes the impact of N-methylation on the analysis of peptide rotamers.

Hydrogen Bond Disruption : The most fundamental change is the removal of the amide proton, which eliminates a hydrogen bond donor. monash.edu This prevents the formation of canonical secondary structures like α-helices and β-sheets that rely on N-H···O=C hydrogen bonds. This property is exploited to break undesirable structures, as discussed previously, or to encourage alternative folding patterns.

Increased Lipophilicity : Replacing a polar N-H bond with a nonpolar N-CH₃ group increases the local lipophilicity of the peptide backbone. monash.edu This can enhance the peptide's ability to cross cell membranes, potentially improving its bioavailability. monash.edu

Backbone Geometry Alteration : The steric bulk of the N-methyl group restricts the available (φ, ψ) conformational space, forcing the peptide backbone into specific dihedral angles. oup.com When combined with the altered geometry of a β-amino acid backbone, this can be used to induce specific turn structures or other non-canonical folds that can mimic the bioactive conformation of a parent peptide while having enhanced proteolytic stability. The choice of an L-configuration for the alanine (B10760859) side chain further directs the stereochemistry of the resulting peptide fold.

The table below details the conformational effects that arise from N-methylation, based on computational studies of model dipeptides. oup.com

| Dipeptide Model | Favorable Minima (φ, ψ) | Conformational Restriction |

| Ac-Ala-NHMe | β-sheet (-150°, 150°), α-helix (-75°, -60°), αL (60°, 60°) | Standard alpha-amino acid conformation. |

| Ac-NMeAla-NHMe | Restricted regions near (-75°, 150°) and (60°, 60°) | N-methylation restricts the β-sheet region and disfavors the α-helical region due to steric hindrance. oup.com |

| Ac-Ala-NMe₂ | β-sheet (-75°, 150°), αL (60°, 75°) | C-terminal N-dimethylation eliminates the α-helical region as a favorable minimum. oup.com |

This table illustrates how N-methylation at different positions restricts the available conformational space of an alanine residue.

Derivatization and Analog Synthesis for Structural Exploration

Synthesis of Modified Boc-beta-N-methylamino-L-Ala Derivatives

The synthesis of derivatives from the parent compound, this compound, is fundamental to understanding its structural and functional roles. These synthetic efforts are primarily directed at modifying the side-chain and exploring alternative stereochemistries.

The functionalization of the side-chain of this compound allows for the introduction of a wide array of chemical groups, which can modulate properties such as polarity, charge, and steric bulk. A common strategy begins with a precursor amino acid, like N-Boc-L-aspartic acid or N-Boc-L-glutamic acid, where the side-chain carboxyl group serves as a handle for further chemical elaboration. rsc.org For instance, the side-chain carboxylic acid can be converted to an amide by coupling with various amines, introducing diverse functionalities. rsc.org Another approach involves the reductive amination of a side-chain aldehyde or ketone, which can be used to introduce cyclic or acyclic tertiary amines. rsc.org These methods provide access to a library of derivatives with tailored side-chains, essential for structure-activity relationship studies.

Table 1: Examples of Synthetic Strategies for Side-Chain Diversification

| Starting Material | Reaction Type | Functional Group Introduced | Potential Application |

| N-Boc-L-aspartic acid β-aldehyde | Reductive Amination | Various primary/secondary amines | Probing receptor binding pockets |

| N-Boc-L-glutamic acid | Amide Coupling | Piperidine, Morpholine, etc. rsc.org | Modifying solubility and basicity |

| Precursor with a terminal alkyne | Click Chemistry (CuAAC) | Triazole-linked moieties | Stable linking of reporter groups |

| Precursor with a terminal azide (B81097) | Staudinger Ligation | Phosphine-labeled probes | Bio-conjugation |

These synthetic transformations enable the creation of novel amino acid building blocks that can be incorporated into peptides to fine-tune their biological and pharmacological profiles.

The stereochemistry of amino acids is a critical determinant of peptide and protein structure and function. The synthesis of the D-enantiomer, D-Boc-beta-N-methylamino-Ala, allows for the investigation of how chirality at this position affects peptide conformation and receptor interactions. The synthesis of the L-isomer often involves enzymatic resolution to achieve high chiral purity. google.com To obtain the D-isomer, a similar synthetic route can be envisioned, but by employing an enzyme that selectively acts on the D-enantiomer or by starting the synthesis from a D-configured precursor, such as D-alanine. google.commonash.edu

Alternatively, classical resolution methods using chiral resolving agents can be employed to separate the racemic mixture of Boc-beta-N-methylamino-Ala. Asymmetric synthesis, utilizing chiral auxiliaries or catalysts, represents another advanced strategy to directly synthesize the desired D-isomer with high enantiomeric excess. monash.edu The availability of both L- and D-analogues is invaluable for creating peptidomimetics with altered secondary structures and improved resistance to proteolytic degradation.

Preparation of Hybrid Peptidomimetics Incorporating the Moiety

This compound is a valuable building block for hybrid peptidomimetics, which are designed to mimic the structure of natural peptides while possessing enhanced stability and bioavailability. nih.govresearchgate.net The inherent features of this amino acid—the beta-amino acid backbone and the N-methylation—already contribute to increased resistance against enzymatic degradation. nih.govresearchgate.net

To further enhance proteolytic stability, the amide bonds adjacent to the this compound residue can be replaced with non-hydrolyzable isosteres. The N-methyl group on the nitrogen atom already provides steric hindrance that slows enzymatic cleavage. Further modifications can include reduced amide bonds (ψ[CH₂-NH]), thioamides (ψ[CS-NH]), or triazoles (ψ[triazole]), which are known to be highly resistant to proteases. For example, a peptide containing this moiety could be synthesized with a C-terminal aldehyde and an N-terminal amine, which can then be joined via reductive amination to form a stable secondary amine linkage. The synthesis of pseudopeptides containing moieties like oxazoles is another strategy to replace labile peptide bonds. escholarship.org

Incorporating this compound into macrocyclic peptides is a powerful strategy to constrain the peptide's conformation, which can lead to increased receptor affinity and selectivity. escholarship.orgnih.gov The synthesis typically involves standard solid-phase peptide synthesis (SPPS) to assemble the linear peptide precursor on a resin. nih.govfrontiersin.org The N-methylated amino acid is incorporated using appropriate coupling reagents, sometimes requiring double coupling to ensure high efficiency due to the steric hindrance of the N-methyl group. nih.gov After assembly of the linear peptide, it is cleaved from the resin, and the head-to-tail cyclization is performed in solution, often under high dilution to favor intramolecular over intermolecular reactions. frontiersin.org Various cyclization reagents such as HATU or PyBOP can be used to facilitate the formation of the macrocyclic structure. frontiersin.orgrsc.org

Table 2: General Steps for Synthesis of Macrocyclic Peptides with this compound

| Step | Description | Key Reagents/Conditions | Reference |

| 1. Linear Peptide Synthesis | Stepwise assembly of amino acids on a solid support (resin). | Fmoc/Boc-protected amino acids, SPPS | nih.gov |

| 2. Incorporation of N-methyl Residue | Coupling of this compound. | HATU, HOAt, DIPEA; often requires double coupling. | nih.govresearchgate.net |

| 3. Cleavage from Resin | Release of the full-length linear peptide from the solid support. | TFA-based cleavage cocktail. | frontiersin.org |

| 4. Macrocyclization | Intramolecular amide bond formation to form the cyclic peptide. | High dilution, HATU/PyBOP. | frontiersin.orgrsc.org |

| 5. Deprotection & Purification | Removal of any remaining side-chain protecting groups and purification. | TFA, HPLC. | nih.gov |

Role in Structure-Activity Relationship (SAR) Studies (Focus on Synthetic Strategy)

This compound and its derivatives are instrumental in structure-activity relationship (SAR) studies, which aim to correlate the chemical structure of a molecule with its biological activity. nih.gov The synthetic strategy for SAR often involves the creation of a peptide library where the this compound residue is systematically altered.

The N-methylation of a peptide backbone can significantly impact its pharmacological properties, including potency, selectivity, and metabolic stability. nih.gov By synthesizing a library of analogues where the N-methyl group is present or absent at various positions, researchers can map the conformational requirements for biological activity. For instance, the replacement of a standard amino acid with its N-methylated counterpart can disrupt or stabilize key hydrogen bonds involved in receptor binding, providing insight into the binding mode. nih.govacs.org

A synthetic approach for SAR would involve a "multiple N-methylation" strategy, where a library of peptides based on a lead sequence is synthesized with single or multiple N-methylated residues. nih.gov Similarly, an "alanine scan," where residues are systematically replaced by alanine (B10760859) (or in this case, beta-N-methylamino-L-Ala), can identify which positions are critical for activity. peptide.com The synthesis of derivatives with varied side-chains (as described in 5.1.1) and altered stereochemistry (as in 5.1.2) further expands the SAR investigation, allowing for a comprehensive understanding of the structural requirements for the desired biological effect. These libraries are then screened to identify candidates with improved activity, selectivity, or pharmacokinetic profiles. nih.gov

Advanced Analytical and Spectroscopic Characterization in Complex Systems

Chromatographic Techniques for High-Resolution Analysis

High-resolution analysis is paramount for the unambiguous identification and quantification of the target analyte amidst a multitude of interfering compounds present in complex samples. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the cornerstone of this analytical approach.

Hydrophilic Interaction Liquid Chromatography (HILIC) is a powerful technique for the separation of highly polar compounds that are poorly retained on traditional reversed-phase columns. mdpi.complos.org For the analysis of underivatized BMAA, HILIC is a preferred method. mdpi.comresearchgate.netnih.gov This technique typically uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent, creating an aqueous-rich layer on the stationary phase surface into which polar analytes can partition.

The direct analysis of BMAA using HILIC-MS/MS requires stringent quality control measures to ensure confident identification, primarily due to the potential for co-elution with its isomers, such as β-amino-N-methyl-alanine (BAMA). nih.gov Researchers have successfully optimized HILIC-MS/MS methods using factorial designs to improve the chromatographic separation of underivatized BMAA and its analogues. nih.gov A combination of effective solid-phase extraction (SPE) for sample clean-up, high-resolution chromatography, and specific MS/MS transitions is crucial for selective and reliable quantification. nih.gov While HILIC offers the advantage of analyzing the native compound without derivatization, some studies have noted that its performance can be limited in terms of validation factors compared to other methods. mdpi.com

Table 1: HILIC-MS/MS Method Parameters for BMAA and Isomer Analysis

| Parameter | Condition | Source |

|---|---|---|

| Column | HILIC | researchgate.netnih.gov |

| Mobile Phase | High organic content (e.g., Acetonitrile) with aqueous buffer | nih.govnih.gov |

| Detection | Tandem Mass Spectrometry (MS/MS) | nih.govnih.gov |

| Key Challenge | Separation from structural isomers (e.g., BAMA, DAB, AEG) | researchgate.netnih.gov |

| Internal Standard | Deuterium-labeled BMAA (D3BMAA) | mdpi.comresearchgate.net |

This table is interactive. Click on the headers to sort.

Reversed-Phase Liquid Chromatography (RPLC) is the most common mode of liquid chromatography, but its direct application for highly polar analytes like BMAA is limited due to poor retention. Therefore, RPLC-MS/MS is almost exclusively used for BMAA analysis following a pre-column derivatization step. mdpi.commdpi.com Derivatization increases the hydrophobicity of the analyte, allowing it to be retained and separated on a nonpolar stationary phase (e.g., C18). mdpi.commdpi.com

This approach is central to methods employing derivatizing agents such as 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) or 9-fluorenylmethyl chloroformate (FMOC-Cl). mdpi.commdpi.com The derivatized molecule is larger and less polar, leading to excellent chromatographic peak shape and resolution on RPLC columns. mdpi.com A validated RPLC-MS/MS method has been developed for the simultaneous detection of AQC-derivatized BMAA, its isomers, and other cyanotoxins in a single analytical run, demonstrating the versatility of this technique for multiclass toxin analysis. mdpi.com

Ultra-High-Performance Liquid Chromatography (UPLC) utilizes columns packed with sub-2 µm particles, which provides significantly higher resolution, greater sensitivity, and faster analysis times compared to conventional HPLC. UPLC-MS/MS has been successfully applied to the analysis of BMAA and its isomers, often in combination with derivatization. researchgate.netnih.gov

One key application of UPLC-MS/MS is in chiral separations. A UPLC-MS/MS method was developed to separate the enantiomers (L- and D-forms) and isomers of BMAA after derivatization with a chiral reagent, N-(4-nitrophenoxycarbonyl)-L-phenylalanine 2-methoxyethyl ester ((S)-NIFE). nih.govmdpi.com This method allowed for the identification of both L-BMAA and D-BMAA in cyanobacterial materials. nih.govmdpi.com UPLC systems can be coupled with both RPLC and HILIC columns, providing flexibility depending on whether the analysis is performed on derivatized or underivatized analytes. For instance, a method for determining BMAA in food products used RPLC-UPLC-MS/MS after AQC derivatization, achieving a low limit of detection and good accuracy. researchgate.net

Derivatization Strategies for Enhanced Detection and Chiral Separation

Derivatization is a chemical modification process used to convert an analyte into a product with properties more suitable for a given analytical technique. For BMAA, derivatization serves to increase its molecular mass and hydrophobicity, improve chromatographic separation on RPLC columns, and enhance ionization efficiency for mass spectrometry, leading to lower detection limits. mdpi.com

9-Fluorenylmethyl chloroformate (FMOC-Cl) is a widely used derivatizing reagent that reacts with primary and secondary amines. plos.orgmdpi.com FMOC-Cl derivatization has been investigated to develop a fast, sensitive, and high-throughput method for monitoring BMAA and its isomers in surface waters using UPLC-HRMS (Ultra-High-Performance Liquid Chromatography-High-Resolution Mass Spectrometry). plos.orgnih.gov

The procedure involves the aqueous derivatization of the sample, followed by analysis. plos.org The FMOC group adds a bulky, nonpolar moiety to the BMAA molecule, making it well-suited for RPLC separation. plos.org This method has demonstrated high sensitivity, with limits of detection in the low ng/L range, and has been validated for linearity, accuracy, and precision. plos.org The use of a high-resolution mass spectrometer provides additional confidence in analyte identification by providing accurate mass measurements. nih.gov

Table 2: Research Findings of FMOC-Cl Derivatization for BMAA Isomer Analysis in Surface Water

| Parameter | Result | Source |

|---|---|---|

| Technique | On-line pre-concentration UHPLC-HRMS | plos.orgnih.gov |

| Sample Volume | 5 mL | plos.orgnih.gov |

| Run Time | 10 minutes per sample | plos.orgnih.gov |

| Limit of Detection (LOD) | 2–5 ng L⁻¹ | plos.org |

| Accuracy (Recovery) | 76–101% | plos.org |

| Interday Precision (RSD) | 4.9–13% | plos.org |

This table is interactive. Click on the headers to sort.

6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) is another common pre-column derivatization reagent that tags primary and secondary amino groups. mdpi.commdpi.com It is frequently used in kits for amino acid analysis. researchgate.netmdpi.com The AQC-derivatized BMAA can be analyzed by HPLC with fluorescence detection (HPLC-FD) or, for greater specificity, by LC-MS/MS. mdpi.com

While fluorescence detection is sensitive, it is prone to misidentification due to the co-elution of other derivatized compounds. nih.gov The coupling of this derivatization strategy with tandem mass spectrometry (MS/MS) significantly enhances selectivity. nih.govmdpi.com By monitoring specific precursor-to-product ion transitions for AQC-derivatized BMAA, analysts can distinguish it from its isomers and other matrix components. nih.govmdpi.com However, it is critical to achieve chromatographic separation from the isomer BAMA, as it can produce identical fragmentation patterns to BMAA when derivatized with AQC, potentially leading to false-positive results if not resolved chromatographically. mdpi.com This method has been applied to diverse and complex matrices, including human cell cultures, cyanobacteria, and food products. mdpi.comresearchgate.netmdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and conformational analysis of Boc-beta-N-methylamino-L-Ala in solution. It provides detailed information about the chemical environment of each atom, the connectivity between atoms, and the molecule's dynamic behavior.

Key expected signals include:

Boc Group: A sharp singlet in the ¹H NMR spectrum around δ 1.4 ppm integrating to nine protons. In the ¹³C NMR spectrum, two signals are characteristic: one for the quaternary carbon at approximately δ 80 ppm and another for the three equivalent methyl carbons around δ 28 ppm. beilstein-journals.org

N-Methyl Group: A singlet in the ¹H NMR spectrum at approximately δ 2.7-2.9 ppm. nih.gov

Alanine (B10760859) Backbone: The α-proton (α-CH), β-protons (β-CH₂), and the corresponding carbons would show shifts consistent with an N-acylated, N-methylated amino acid structure.

Conformational studies on N-methylated amino acids suggest they often favor an extended conformation. uni-tuebingen.deresearchgate.net A significant conformational feature of Boc-protected amines is the restricted rotation around the carbamate C-N bond, which often leads to the presence of two distinct rotamers (or conformers) at room temperature. beilstein-journals.orgacs.orgresearchgate.net This results in the doubling of some NMR signals, particularly for nuclei close to the Boc group.

| Group | Nucleus | Expected Chemical Shift (δ) / ppm (in CDCl₃) | Notes |

| Boc (tert-Butoxycarbonyl) | ¹H (C(CH₃)₃) | ~ 1.4 | Singlet, 9H |

| ¹³C (C(CH₃)₃) | ~ 80 | Quaternary carbon | |

| ¹³C (C(CH₃)₃) | ~ 28 | Methyl carbons | |

| N-Methyl | ¹H (N-CH₃) | ~ 2.7 - 2.9 | Singlet, 3H |

| ¹³C (N-CH₃) | ~ 30 - 33 | ||

| Alanine Backbone | ¹H (α-CH) | ~ 4.0 - 4.5 | Multiplet |

| ¹³C (α-CH) | ~ 50 - 55 | ||

| ¹H (β-CH₂) | ~ 3.0 - 3.5 | Multiplet | |

| ¹³C (β-CH₂) | ~ 45 - 50 | ||

| Carboxyl/Carbamate Carbonyls | ¹³C (C=O) | ~ 155 (Boc), ~175 (Acid) | mdpi.com |

The dynamic nature of this compound in solution can be investigated in detail using advanced NMR techniques. A primary equilibrium process observable for this molecule is the chemical exchange between different conformational states. ox.ac.uk

For Boc-protected amino acids, the most prominent dynamic feature is the slow rotation around the O=C-N bond of the carbamate group. beilstein-journals.orgresearchgate.net This restricted rotation leads to the existence of syn and anti rotamers, which are in a state of dynamic equilibrium. Because the interconversion rate at room temperature is often on the NMR timescale, separate signals for each rotamer can be observed. beilstein-journals.org The presence of two distinct signals for the Boc protons or other nearby nuclei is a clear indication of this chemical exchange phenomenon. beilstein-journals.orgbeilstein-journals.org

Variable-temperature (VT) NMR experiments are a powerful method to study these dynamics. researchgate.net As the temperature is increased, the rate of interconversion between rotamers increases. This causes the two separate signals to broaden, eventually coalesce into a single broad peak, and then sharpen into a single averaged signal at higher temperatures where the exchange becomes rapid on the NMR timescale. ox.ac.uk

Furthermore, two-dimensional exchange spectroscopy (2D-EXSY) can be employed to unequivocally confirm the chemical exchange between the rotamers and to quantify the kinetics of the equilibrium. nih.govnih.gov In a 2D-EXSY spectrum, cross-peaks appear between the signals of nuclei that are exchanging, providing direct evidence of the dynamic process and allowing for the determination of rate constants. nih.govplos.org

| Dynamic Process | Description | NMR Technique | Observation |

| Boc Group Rotation | Slow interconversion between syn and anti rotamers around the carbamate C-N bond. beilstein-journals.orgresearchgate.net | 1D NMR | Doubling of signals for nuclei near the Boc group. beilstein-journals.org |

| Variable-Temperature (VT) NMR | Signal broadening and coalescence upon heating as exchange rate increases. ox.ac.uk | ||

| 2D-EXSY / NOESY | Presence of cross-peaks between signals of the two rotamers, confirming exchange. nih.govbeilstein-journals.org |

Molecular Mechanism Investigations Biochemical Focus

Study of Carbamate (B1207046) Adduct Formation and Equilibria

A critical aspect of BMAA's bioactivity is its ability to react with bicarbonate (HCO₃⁻) under physiological conditions to form carbamate adducts. nih.govresearchgate.net This reaction is considered crucial for its neurotoxic effects, as the presence of bicarbonate has been shown to be a necessary cofactor for BMAA's activity. nih.govresearchgate.net The interaction results in a dynamic equilibrium where BMAA coexists with its carbamylated forms. nih.govescholarship.org

Using techniques such as 1H-NMR and 13C-NMR spectroscopy, researchers have identified that BMAA forms two distinct carbamate adducts in the presence of bicarbonate: an α-carbamate, formed at the primary α-amino group, and a β-carbamate, formed at the secondary β-methylamino group. nih.govescholarship.orgbohrium.comnih.gov These adducts exist in a state of chemical exchange with free BMAA in solution. nih.govresearchgate.net

The formation of carbamate adducts occurs through a reversible reaction where the uncharged amine groups of BMAA act as nucleophiles, attacking the carbon dioxide that is in equilibrium with bicarbonate in solution. researchgate.netnih.gov At a physiological pH of approximately 7.4, both α- and β-carbamate adducts are formed and coexist. nih.govbohrium.com

A significant finding from these studies is the high degree of structural similarity between the β-carbamate of BMAA and the endogenous neurotransmitter, glutamic acid. nih.govresearchgate.net This structural mimicry is hypothesized to be a key factor in the mechanism of BMAA's neurotoxicity, allowing it to act as an agonist at glutamate (B1630785) receptors, potentially leading to excitotoxicity. escholarship.orgnih.govresearchgate.net

The dynamics of the equilibrium between BMAA and its carbamate adducts have been characterized using two-dimensional proton exchange NMR spectroscopy (EXSY). nih.govresearchgate.net These studies have determined the rates of formation and cleavage of the carbamate adducts under equilibrium conditions. nih.gov The reactions are reversible and follow pseudo first-order kinetics. nih.gov

At 37°C and pH 7.4, the fraction of BMAA existing as the α-N-carboxy adduct is approximately 0.22, while the fraction existing as the β-N-carboxy adduct is about 0.09. bohrium.com Kinetic studies have calculated the half-lives for the formation and cleavage of these adducts, providing insight into their stability and dynamic nature in a physiological context. nih.gov

| Adduct | Process | Half-life (s) |

|---|---|---|

| α-carbamate | Formation | 4.18 ± 0.99 |

| Cleavage | 3.08 ± 0.34 | |

| β-carbamate | Formation | 1.17 ± 0.10 |

| Cleavage | 0.37 ± 0.01 |

Research on Aminoacyl-tRNA Synthetase Interactions

Another proposed mechanism for BMAA toxicity involves its interference with protein synthesis through interactions with aminoacyl-tRNA synthetases (aaRS). nih.govnih.gov These enzymes are crucial for ensuring the fidelity of translation by correctly charging transfer RNAs (tRNAs) with their corresponding amino acids.

Initial hypotheses suggested that BMAA might be misincorporated into proteins in place of L-serine. nih.govresearchgate.net However, biochemical assays screening for amino acid activation revealed that BMAA is not a substrate for human seryl-tRNA synthetase (SerRS). nih.govnih.gov Instead, research has demonstrated that BMAA specifically interacts with human alanyl-tRNA synthetase (AlaRS). nih.govnih.gov

Detailed biochemical studies have confirmed that BMAA is recognized as a substrate by human alanyl-tRNA synthetase (AlaRS). nih.govresearchgate.net AlaRS can activate BMAA in the first step of the aminoacylation reaction, forming a BMAA-adenylate (BMAA-AMP) intermediate. nih.gov Subsequently, the enzyme can transfer BMAA to its cognate tRNA, tRNAAla, to form BMAA-tRNAAla. nih.govnih.gov

Kinetic analysis of this interaction shows that while BMAA is a substrate, its activation is less efficient than that of the cognate amino acid, alanine (B10760859), and even the non-cognate amino acid, serine. nih.gov The Michaelis constant (Km) for BMAA is similar to that for serine, but the catalytic rate (kcat) is approximately 40-fold lower than that for serine, indicating a much slower rate of BMAA-AMP formation. nih.gov Despite this lower efficiency, studies have shown that about 3.5% of active tRNAAla can be charged with BMAA. nih.gov

| Synthetase | Substrate Activity | Outcome | Reference |

|---|---|---|---|

| Seryl-tRNA Synthetase (SerRS) | No | BMAA is not a substrate. | nih.govnih.gov |

| Alanyl-tRNA Synthetase (AlaRS) | Yes | BMAA is activated and transferred to tRNAAla, forming BMAA-tRNAAla. | nih.govnih.gov |

Aminoacyl-tRNA synthetases possess proofreading or editing mechanisms to prevent the misincorporation of incorrect amino acids into proteins. AlaRS has a well-known editing domain that hydrolyzes mischarged tRNAs, such as Ser-tRNAAla. nih.gov A critical finding is that BMAA can escape this intrinsic proofreading activity of AlaRS. nih.govnih.govresearchgate.net

Furthermore, BMAA has been shown to act as an inhibitor of AlaRS's functions. nih.govnih.gov It not only inhibits the cognate amino acid activation of alanine but also perturbs the enzyme's editing function, specifically the deacylation of mischarged Ser-tRNAAla. nih.gov This dual-action—acting as a substrate that evades editing while also inhibiting the enzyme's quality control functions—suggests that BMAA can disrupt the integrity of protein synthesis through multiple mechanisms. nih.govresearchgate.net

Biochemical Basis of Protein Incorporation Hypotheses

The potential for BMAA to be incorporated into the primary structure of proteins is a central hypothesis regarding its chronic toxicity. researchgate.netnih.gov This misincorporation could lead to protein misfolding, aggregation, and subsequent cellular dysfunction, which are hallmarks of many neurodegenerative diseases. nih.govwikipedia.org

The biochemical basis for this hypothesis lies in the ability of BMAA to be processed by an aminoacyl-tRNA synthetase, as detailed above. nih.gov The formation of BMAA-tRNAAla provides the necessary molecular substrate for the ribosome to incorporate BMAA into a growing polypeptide chain during translation. nih.govnih.gov While early work suggested BMAA might substitute for serine, more direct biochemical evidence points towards substitution for alanine. nih.govmdpi.com Studies using cell-free protein synthesis systems have reported that BMAA can indeed be incorporated into proteins, effectively substituting for alanine and serine. researchgate.net However, the validity of the misincorporation hypothesis has been a subject of debate, with some studies in human cell cultures failing to detect BMAA in purified protein extracts, suggesting that misincorporation may not be a primary toxicity mechanism in these models. mdpi.com This discrepancy highlights the complexity of BMAA's cellular interactions and indicates that its toxic effects may be multifaceted and context-dependent. nih.gov

Investigation of Misincorporation into Nascent Proteins (e.g., in place of L-serine)

The theory that BMAA could be misincorporated into proteins in place of L-serine has been a subject of significant scientific debate, with studies presenting conflicting results.

One line of evidence supporting this hypothesis comes from studies showing that the presence of excess L-serine can inhibit the incorporation of radiolabeled BMAA into cellular proteins. plos.org For instance, in human neuroblastoma SH-SY5Y cells, the incorporation of tritium-labeled BMAA (³H-BMAA) into proteins was found to be dependent on concentration and was significantly reduced in the presence of L-serine. plos.org D-serine, which is not used in mammalian protein synthesis, did not have the same inhibitory effect, suggesting a specific competition between L-serine and BMAA for the protein synthesis machinery. plos.org These findings suggest that BMAA might be recognized by the seryl-tRNA synthetase, the enzyme responsible for attaching serine to its corresponding transfer RNA, thereby entering the ribosome and being incorporated into the growing polypeptide chain. The consequence of such misincorporation could be protein misfolding and aggregation, a hallmark of several neurodegenerative diseases. plos.orgresearchgate.net

Conversely, other research has failed to detect BMAA in proteins after rigorous purification, challenging the misincorporation hypothesis. nih.govnih.govresearchgate.net Studies using bacterial protein expression systems found that while bacteria took up BMAA from the growth media, no BMAA was detected in the purified proteins using sensitive analytical methods like liquid chromatography-mass spectrometry (LC-MS and LC-MS/MS). nih.govresearchgate.net This was in stark contrast to the known non-proteinogenic amino acid L-canavanine, which was shown to misincorporate in place of L-arginine under similar conditions. nih.govresearchgate.net Similarly, investigations in human cell cultures, including neuroblastoma (SH-SY5Y) and liver carcinoma (HepG2) cells, also failed to detect covalently integrated BMAA in proteins purified by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). nih.govmdpi.com These results suggest that the association of BMAA with proteins may be superficial or non-covalent, rather than a true substitution for a canonical amino acid in the peptide backbone. nih.govresearchgate.net

Some research has also explored the possibility of BMAA misincorporating in place of L-alanine. One study suggested BMAA could be a weak substrate for alanyl-tRNA synthetase (AlaRS) and might escape the enzyme's proofreading mechanism, potentially allowing for misincorporation in place of alanine. mdpi.com Another study using a cell-free in vitro protein synthesis system reported that BMAA could effectively substitute for both alanine and serine. nih.gov

| Study Focus | Model System | Key Finding | Conclusion on Misincorporation | Reference |

|---|---|---|---|---|

| Competition Assay | Human Neuroblastoma (SH-SY5Y) | L-serine, but not D-serine, inhibited the incorporation of radiolabeled BMAA into proteins. | Supports misincorporation in place of L-serine. | plos.org |

| Protein Analysis | Bacterial Expression System (E. coli) | No BMAA was detected in purified proteins via LC-MS/MS. | Concludes against misincorporation in bacteria. | nih.govresearchgate.net |

| Protein Analysis | Human Cell Lines (SH-SY5Y, HepG2, SK-OV-3) | No BMAA was detected in SDS-PAGE purified proteins. | Concludes against misincorporation in these human cells. | mdpi.com |

| In Vitro Synthesis | Cell-Free System | BMAA substituted for both alanine and serine in newly synthesized proteins. | Supports misincorporation. | nih.gov |

| Enzyme Assay | Recombinant Human tRNA Synthetases | BMAA was not a substrate for seryl-tRNA synthetase but was a weak substrate for alanyl-tRNA synthetase. | Suggests potential for misincorporation in place of alanine. | mdpi.com |

Methodological Rigor in Demonstrating Protein Association versus Covalent Integration

Distinguishing between a superficial, non-covalent association of BMAA with proteins and its true covalent integration into the polypeptide backbone is a critical methodological challenge. The rigor of the techniques employed to purify proteins and analyze their composition directly impacts the interpretation of experimental results.

Initial studies suggesting misincorporation often relied on methods like acid precipitation (e.g., with trichloroacetic acid) to separate proteins from the free amino acid pool. mdpi.com While this method removes soluble components, it may not effectively eliminate molecules that are tightly but non-covalently bound to the protein surface.

More stringent methods are required to demonstrate covalent incorporation definitively. A key technique is sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). nih.govnih.govmdpi.com In this method, proteins are denatured by the detergent SDS, which disrupts non-covalent interactions and imparts a uniform negative charge. The proteins are then separated by size through the gel matrix. Analyzing proteins isolated after SDS-PAGE provides stronger evidence that the molecule of interest is covalently attached, as non-covalent associations are typically disrupted. nih.govmdpi.com Studies that have employed SDS-PAGE purification have consistently failed to detect BMAA in the protein fraction. nih.govmdpi.com

The definitive method for confirming misincorporation involves the complete hydrolysis of the purified protein back into its constituent amino acids, followed by analysis using highly sensitive detection techniques. Acid hydrolysis at high temperatures (e.g., 110°C overnight) is used to break the peptide bonds. nih.gov The resulting amino acid mixture can then be analyzed by methods such as liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). nih.govresearchgate.netnih.gov This approach allows for the unambiguous identification and quantification of non-proteinogenic amino acids like BMAA within the protein structure. It was the use of this rigorous approach—combining affinity chromatography and SDS-PAGE for purification with LC-MS/MS for detection—that led researchers to conclude that BMAA was not misincorporated into proteins in bacteria. nih.govresearchgate.net

One study highlighted this distinction by noting that about half of the BMAA associated with proteins in a cell-free synthesis system could be released by denaturation with SDS and a reducing agent, while the remaining portion required acid hydrolysis for release. nih.gov This suggests that BMAA may be capable of both non-covalent association and covalent integration, underscoring the necessity of using rigorous, multi-step methodologies to differentiate between these two states.

| Method | Principle | Strength | Limitation |

|---|---|---|---|

| Acid Precipitation (e.g., TCA) | Separates large macromolecules (proteins) from small soluble molecules (free amino acids). | Simple and fast method for isolating a "protein fraction". | May not remove molecules that are tightly but non-covalently bound to proteins. mdpi.com |

| SDS-PAGE | Denatures and separates proteins by size, disrupting non-covalent interactions. | Provides a higher degree of protein purification than precipitation alone. nih.govmdpi.com | Primarily a separation technique; requires subsequent analysis to identify protein components. |

| Acid Hydrolysis | Breaks all peptide bonds, releasing constituent amino acids from the protein backbone. | Necessary step to liberate covalently incorporated amino acids for analysis. nih.govnih.gov | Destroys the protein's primary structure. |

| LC-MS/MS | Separates molecules by chromatography and identifies them based on their mass-to-charge ratio and fragmentation pattern. | Highly sensitive and specific for identifying and quantifying amino acids, including BMAA, in a complex mixture. nih.govresearchgate.netnih.gov | Requires specialized equipment and careful sample preparation. |

Future Directions in Academic Research

Development of Novel Stereoselective Synthetic Pathways

The precise three-dimensional arrangement of atoms is paramount to the biological function of amino acid derivatives. Consequently, a significant future direction lies in the development of more efficient and highly stereoselective synthetic routes to N-methyl β-amino acids. Current research provides a foundation for this, with methods like the Arndt–Eistert homologation being used to convert N-methyl α-amino acids into their N-methyl β-amino acid counterparts researchgate.net.

Future research will likely focus on refining and discovering new asymmetric synthesis methodologies. Promising areas include the stereoselective Michael addition of lithium amides to α,β-unsaturated esters, which has proven effective for preparing alicyclic β-amino acids in homochiral form beilstein-journals.org. Another powerful technique is phase-transfer catalysis, which has been successfully used for the asymmetric alkylation of glycinate (B8599266) Schiff bases to produce β-branched α-amino acids with high stereocontrol organic-chemistry.org. Adapting these catalytic systems for the direct, enantioselective synthesis of N-methylated β-amino acids like β-N-methylamino-L-Ala from simpler precursors would represent a significant advancement, bypassing multi-step procedures that can be low-yielding researchgate.netacs.org. The development of routes that utilize chiral auxiliaries or catalysts to control the formation of new stereogenic centers will be essential for producing specific stereoisomers for biological evaluation diva-portal.org.

Rational Design of Peptidomimetics with Precise Conformational Control